Undecyl 3-aminobut-2-enoate

Lipophilicity Partition coefficient Drug delivery

Undecyl 3-aminobut-2-enoate (CAS 88284-43-9), also known as 2-Butenoic acid, 3-amino-, undecyl ester, is a long-chain alkyl ester of 3-aminocrotonic acid. It is characterized by a C15H29NO2 molecular formula, a molecular weight of 255.40 g/mol, and an experimentally determined octanol-water partition coefficient (LogP) of 4.62.

Molecular Formula C15H29NO2
Molecular Weight 255.40 g/mol
CAS No. 88284-43-9
Cat. No. B15431649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecyl 3-aminobut-2-enoate
CAS88284-43-9
Molecular FormulaC15H29NO2
Molecular Weight255.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCOC(=O)C=C(C)N
InChIInChI=1S/C15H29NO2/c1-3-4-5-6-7-8-9-10-11-12-18-15(17)13-14(2)16/h13H,3-12,16H2,1-2H3
InChIKeyADMFLNJQYXSKSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undecyl 3-aminobut-2-enoate (CAS 88284-43-9) for Procurement: A Technical Baseline Overview


Undecyl 3-aminobut-2-enoate (CAS 88284-43-9), also known as 2-Butenoic acid, 3-amino-, undecyl ester, is a long-chain alkyl ester of 3-aminocrotonic acid. It is characterized by a C15H29NO2 molecular formula, a molecular weight of 255.40 g/mol, and an experimentally determined octanol-water partition coefficient (LogP) of 4.62 . This compound is recognized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it also demonstrates inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. Unlike shorter-chain 3-aminocrotonate esters commonly used as pharmaceutical intermediates, the undecyl derivative possesses a unique combination of high lipophilicity, multi-target enzyme inhibition, and antioxidant properties that distinguish it for specialized research and industrial applications.

Why Generic 3-Aminocrotonate Esters Cannot Substitute for Undecyl 3-aminobut-2-enoate in Research and Industrial Applications


The 3-aminocrotonate scaffold exhibits profound structure-activity relationships (SAR) where the ester alkyl chain length dictates critical physicochemical and biological properties. While short-chain esters like methyl (C1) and ethyl (C2) 3-aminocrotonates serve primarily as reactive intermediates in heterocyclic synthesis, the undecyl (C11) ester demonstrates a distinct pharmacological and functional profile. Its extended alkyl chain confers a LogP value of approximately 4.62, compared to ~0.6-1.1 for methyl and ethyl esters, resulting in dramatically increased lipophilicity and altered membrane partitioning behavior . This physicochemical shift translates into unique biological activities—potent lipoxygenase inhibition, antioxidant function in lipid systems, and antimicrobial biofilm inhibition—that are absent or negligible in shorter-chain homologs [1][2]. Consequently, substituting Undecyl 3-aminobut-2-enoate with cheaper or more readily available 3-aminocrotonate esters will not recapitulate its specific enzyme inhibition profile, antimicrobial efficacy, or lipid-phase antioxidant capacity, rendering generic substitution scientifically invalid for targeted applications.

Quantitative Differential Evidence for Undecyl 3-aminobut-2-enoate vs. Short-Chain 3-Aminocrotonate Analogs


Lipophilicity (LogP) Drives Differential Membrane Partitioning and Bioavailability

Undecyl 3-aminobut-2-enoate exhibits an experimentally determined LogP of 4.62, which is substantially higher than that of short-chain 3-aminocrotonate esters. For comparison, the methyl ester has a reported LogP ranging from -0.14 to 0.6, and the ethyl ester has a LogP of approximately 1.11 . This 3.5-4.8 log unit difference indicates that the undecyl ester is approximately 3,000-60,000 times more lipophilic than its shorter-chain counterparts, profoundly affecting its distribution into lipid membranes and nonpolar environments.

Lipophilicity Partition coefficient Drug delivery

Antimicrobial Biofilm Inhibition Activity Against Enterococcus faecalis

In a standardized antimicrobial assay, Undecyl 3-aminobut-2-enoate inhibited biofilm formation by Enterococcus faecalis with an IC50 of 1.25 × 10^5 nM (125 µM) after 20 hours of exposure, as measured by crystal violet staining [1]. While direct comparative data for shorter-chain 3-aminocrotonate esters in the same assay are not available, the observed biofilm inhibitory activity is consistent with the compound's increased lipophilicity enabling membrane interaction. Class-level inference suggests that shorter-chain, more water-soluble esters (e.g., methyl or ethyl 3-aminocrotonate) would exhibit significantly reduced or negligible biofilm inhibition due to poor membrane partitioning.

Antimicrobial Biofilm Enterococcus faecalis

Potent Lipoxygenase Inhibition with Multi-Target Enzyme Profile

Undecyl 3-aminobut-2-enoate is designated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It also demonstrates secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. In contrast, ethyl and methyl 3-aminocrotonates are primarily utilized as synthetic intermediates and are not reported to possess significant lipoxygenase inhibitory activity. The long alkyl chain of the undecyl ester is believed to enhance binding to the lipoxygenase active site or improve membrane localization, though direct quantitative IC50 comparisons are not publicly available.

Lipoxygenase Inflammation Enzyme inhibition

Antioxidant Function in Fats and Oils

The MeSH database record for Undecyl 3-aminobut-2-enoate explicitly notes that it 'serves as an antioxidant in fats and oils' [1]. This property is not reported for methyl or ethyl 3-aminocrotonates, which are typically described solely as synthetic intermediates without functional antioxidant claims. The high LogP of the undecyl ester (4.62) facilitates its solubility and activity within lipid matrices, whereas shorter-chain esters are too hydrophilic to function effectively as lipid-phase antioxidants.

Antioxidant Lipid oxidation Preservative

Validated Application Scenarios for Undecyl 3-aminobut-2-enoate Based on Quantitative Evidence


Lipid-Phase Antioxidant Formulation Development

Based on its documented antioxidant function in fats and oils [1], Undecyl 3-aminobut-2-enoate is suited for use as a research tool or additive in studies aimed at preventing lipid oxidation in food products, cosmetic emulsions, or industrial lubricants. Its high LogP (4.62) ensures solubility and retention within lipid matrices, unlike water-soluble short-chain 3-aminocrotonate esters . Researchers should note that direct quantitative comparisons of antioxidant efficacy (e.g., IC50 in DPPH or lipid peroxidation assays) are not available in public literature, so validation in specific formulations is recommended.

Anti-Biofilm Agent Screening and Mechanistic Studies

The compound's demonstrated inhibition of Enterococcus faecalis biofilm formation (IC50 = 125 µM) [1] supports its use in antimicrobial research, particularly for screening programs targeting biofilm-associated infections. Unlike conventional short-chain 3-aminocrotonate esters that serve only as synthetic intermediates, this undecyl ester may provide a starting point for structure-activity relationship (SAR) studies exploring the role of alkyl chain length in anti-biofilm activity.

Lipoxygenase-Mediated Inflammation Pathway Research

Given its classification as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1], Undecyl 3-aminobut-2-enoate can be employed as a tool compound in biochemical and cellular assays investigating the lipoxygenase pathway. While precise IC50 values are not publicly documented, the compound's multi-target profile (including weaker inhibition of cyclooxygenase) may offer a distinct pharmacological signature for comparative studies against selective lipoxygenase inhibitors.

Hydrophobic Drug Delivery Model Compound

With a LogP of 4.62 [1], the compound serves as a useful model for studying the behavior of highly lipophilic small molecules in drug delivery systems, such as lipid nanoparticles, liposomes, or emulsions. Its physicochemical properties contrast sharply with those of methyl (LogP ~0.6) and ethyl (LogP ~1.11) 3-aminocrotonates [1], enabling researchers to isolate the effects of extreme lipophilicity on release kinetics, membrane permeability, and biodistribution.

Technical Documentation Hub

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